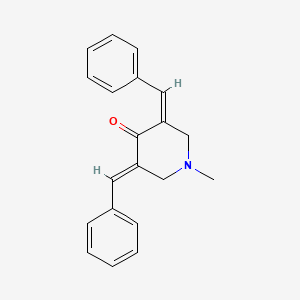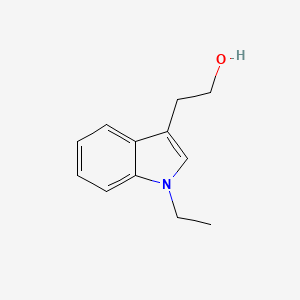
2-(1-Ethyl-1H-indol-3-yl)-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-Ethyl-1H-indol-3-yl)-ethanol” is a compound that contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Synthesis Analysis
The synthesis of indole derivatives often involves reactions with various pyruvates using a Brønsted acid ionic liquid catalyst in butyl acetate solvent . An easy synthetic procedure for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data . The molecular packing of the studied compounds is controlled mainly by C–H⋅⋅⋅O hydrogen bonds, C–H⋅⋅⋅π interactions, and π···π stacking interactions .Chemical Reactions Analysis
Indole derivatives have been synthesized for various biological activities. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various techniques. For example, the empirical formula, CAS number, molecular weight, and MDL number can be determined .科学的研究の応用
Antimicrobial Activity
Research involving compounds structurally related to 2-(1-Ethyl-1H-indol-3-yl)-ethanol has shown potential in antimicrobial applications. A study by Prasad (2017) reported the synthesis of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, which exhibited antimicrobial activity (Prasad, 2017).
Chemical Synthesis and Reactions
The compound has been used in various chemical synthesis processes. For instance, Rubab et al. (2017) investigated the transformation of 2-(1H-Indol-3-yl)acetic acid into ethyl 2-(1H-Indol-3-yl)acetate, which was then used in further chemical reactions to synthesize derivatives with potential biological activities (Rubab et al., 2017). Additionally, Zhang, Sun, and Yan (2012) described the use of indole, which is structurally similar to 2-(1-Ethyl-1H-indol-3-yl)-ethanol, in a domino reaction for synthesizing functionalized indol-3-yl acrylates (Zhang, Sun, & Yan, 2012).
Pharmacological Screening
In the field of pharmacology, derivatives of 2-(1H-Indol-3-yl)-ethanol have been screened for various biological activities. For instance, Rubab et al. (2017) also evaluated the synthesized derivatives for their antibacterial potentials against different bacterial strains, finding some derivatives to exhibit close activities to standard drugs (Rubab et al., 2017).
Catalytic and Computational Studies
Carvalho et al. (2019) conducted a calorimetric and computational study of 2-(1H-Indol-3-yl)ethanol, deriving its gas-phase standard molar enthalpy of formation, which is vital for understanding its reactivity and stability (Carvalho et al., 2019).
Photochemical Synthesis
Ikeda et al. (1974) explored the photochemical synthesis of derivatives related to 2-(1-Ethyl-1H-indol-3-yl)-ethanol, which indicates its potential in photochemical applications (Ikeda et al., 1974).
Sustainability Metrics
The study of sustainability metrics, as applied to chemical reactions involving compounds like 2-(1-Ethyl-1H-indol-3-yl)-ethanol, has been analyzed to channel chemical research towards long-term societal goals. Patel et al. (2015) emphasized the importance of understanding the strengths and weaknesses of sustainability assessment methods in chemical process development (Patel et al., 2015).
Safety And Hazards
将来の方向性
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Ongoing trials suggest that indole derivatives could combine broad-spectrum antiviral activity with well-known anti-inflammatory action, which could help to reduce severe respiratory mortality associated with COVID-19 .
特性
IUPAC Name |
2-(1-ethylindol-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-13-9-10(7-8-14)11-5-3-4-6-12(11)13/h3-6,9,14H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIKXVUVZVLBIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Ethyl-1H-indol-3-yl)-ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide](/img/structure/B2384503.png)
![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)
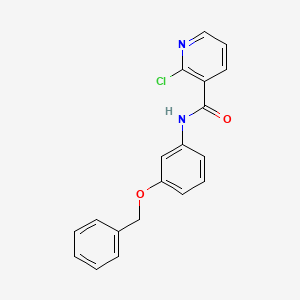
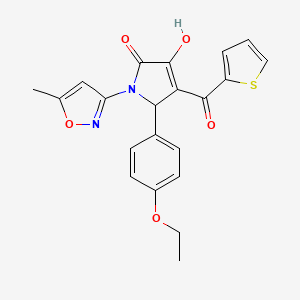
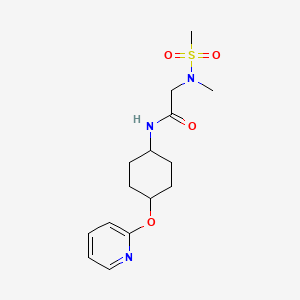
![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)
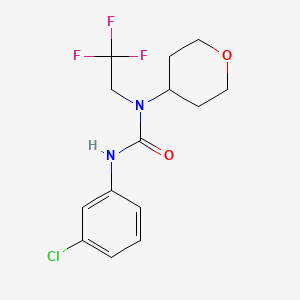
![(5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2384517.png)
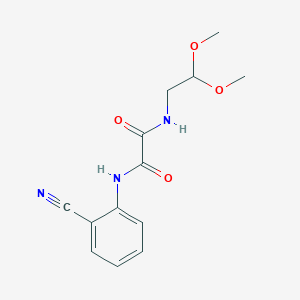
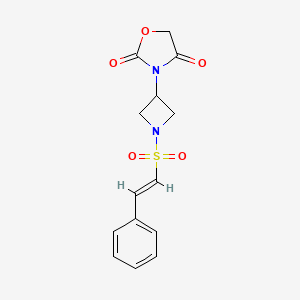
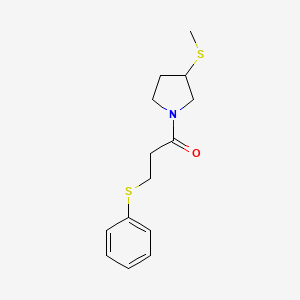
![Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2384525.png)
